molecular formula C8H14N4O6 B13850676 GlcNaz

GlcNaz

Cat. No.: B13850676
M. Wt: 262.22 g/mol
InChI Key: AFNOHTDETQTADW-ZQLGFOCFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GlcNaz involves the modification of glucosamine with an azide group. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acetylation and azidation processes.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound, which is essential for its widespread use in research and development .

Chemical Reactions Analysis

Types of Reactions

GlcNaz undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can yield N-acetylglucosamine, while oxidation can produce various oxidized derivatives .

Mechanism of Action

The mechanism by which GlcNaz exerts its effects involves its incorporation into glycoproteins through metabolic pathways. Once inside the cell, this compound is converted into its active form, which can then be incorporated into glycoproteins via glycosylation. This allows researchers to label and track these proteins using bioorthogonal reactions, such as click chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14N4O6

Molecular Weight

262.22 g/mol

IUPAC Name

2-azido-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6-,7-,8?/m1/s1

InChI Key

AFNOHTDETQTADW-ZQLGFOCFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O

Origin of Product

United States

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